2-Nitro-5-(trifluoromethoxy)phenol
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Overview
Description
2-Nitro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(trifluoromethoxy)phenol typically involves the nitration of 5-(trifluoromethoxy)phenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions . Another method involves the use of trifluoromethoxylation reagents, which can introduce the trifluoromethoxy group into the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 2-Amino-5-(trifluoromethoxy)phenol.
Substitution: Various ethers and esters depending on the substituents introduced.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Nitro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethoxy)phenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethoxy)phenol: Similar structure but with the trifluoromethoxy group in a different position.
2-Nitro-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
Uniqueness
2-Nitro-5-(trifluoromethoxy)phenol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the phenol ring.
Properties
IUPAC Name |
2-nitro-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-5(11(13)14)6(12)3-4/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOIPPULJYXNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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